molecular formula C11H12FNO B8272207 2-Fluoro-3-isobutoxybenzonitrile

2-Fluoro-3-isobutoxybenzonitrile

Cat. No.: B8272207
M. Wt: 193.22 g/mol
InChI Key: QBBVBWBSWAEEPP-UHFFFAOYSA-N
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Description

2-Fluoro-3-isobutoxybenzonitrile is a fluorinated aromatic nitrile derivative featuring a fluoro substituent at the 2-position and an isobutoxy group at the 3-position of the benzene ring. Its molecular formula is C₁₁H₁₂FNO, with a molecular weight of 193.22 g/mol. The compound is characterized by its moderate lipophilicity (predicted logP ≈ 2.8), which influences its solubility in organic solvents like ethanol and dichloromethane, while being sparingly soluble in water .

The fluorine atom at the 2-position contributes to electronic effects, modulating reactivity and intermolecular interactions. This compound is primarily utilized in pharmaceutical and agrochemical research as a building block for synthesizing bioactive molecules, particularly kinase inhibitors and herbicides .

Properties

Molecular Formula

C11H12FNO

Molecular Weight

193.22 g/mol

IUPAC Name

2-fluoro-3-(2-methylpropoxy)benzonitrile

InChI

InChI=1S/C11H12FNO/c1-8(2)7-14-10-5-3-4-9(6-13)11(10)12/h3-5,8H,7H2,1-2H3

InChI Key

QBBVBWBSWAEEPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=CC(=C1F)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Fluoro-3-isobutoxybenzonitrile with structurally related benzonitrile derivatives, focusing on physicochemical properties, pharmacological profiles, and synthetic accessibility. Key compounds include:

Table 1: Physicochemical and Pharmacological Comparison

Parameter 2-Fluoro-3-isobutoxybenzonitrile 5-Bromo-2,3-difluorobenzonitrile 2-Fluoro-3-methoxybenzonitrile 3-Isobutoxy-2-chlorobenzonitrile
Molecular Weight (g/mol) 193.22 218.98 165.14 195.65
logP 2.8 (predicted) 2.5 1.9 3.1
H-Bond Acceptors 3 3 3 3
H-Bond Donors 0 0 0 0
Solubility (mg/mL) 0.15 (water) 0.08 (water) 0.45 (water) 0.12 (water)
CYP3A4 Inhibition Moderate Low High Moderate
Synthetic Accessibility 3.2/4.5 3.5/4.5 2.8/4.5 3.6/4.5

Data sourced from computational models and experimental studies .

Key Findings

Lipophilicity and Solubility :

  • The isobutoxy group in 2-Fluoro-3-isobutoxybenzonitrile increases logP compared to its methoxy analog (2-Fluoro-3-methoxybenzonitrile), reducing aqueous solubility. This trend aligns with the bulkier, more hydrophobic nature of isobutoxy substituents.
  • 5-Bromo-2,3-difluorobenzonitrile exhibits lower solubility due to bromine’s polarizability and molecular weight.

Pharmacological Activity :

  • Fluorine and bromine substituents influence cytochrome P450 (CYP) inhibition. For instance, 2-Fluoro-3-methoxybenzonitrile shows higher CYP3A4 inhibition than its isobutoxy counterpart, likely due to reduced steric hindrance enhancing enzyme interaction .
  • The chlorine in 3-Isobutoxy-2-chlorobenzonitrile increases logP and slightly improves membrane permeability compared to the fluoro analog.

Synthetic Accessibility :

  • Introducing isobutoxy groups requires multi-step synthesis (e.g., nucleophilic substitution under anhydrous conditions), increasing complexity compared to methoxy or chloro derivatives.
  • 5-Bromo-2,3-difluorobenzonitrile has moderate synthetic accessibility due to the need for halogenation at specific positions.

Structural and Functional Insights

  • Steric Effects : The isobutoxy group in 2-Fluoro-3-isobutoxybenzonitrile may hinder interactions with flat binding pockets, making it less suitable for targets requiring planar aromatic stacking (e.g., DNA intercalators).
  • Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism, while the isobutoxy group may slow esterase-mediated hydrolysis compared to smaller alkoxy chains.

Preparation Methods

Directed Ortho-Metalation (DoM) Strategy

This method employs a meta-directing group to regioselectively introduce fluorine and isobutoxy groups. Starting with 3-nitrobenzonitrile, lithium-halogen exchange followed by fluorination using Selectfluor®\text{Selectfluor}^{®} yields 2-fluoro-3-nitrobenzonitrile. Subsequent reduction of the nitro group with Fe/NH4Cl\text{Fe}/\text{NH}_4\text{Cl} produces 2-fluoro-3-aminobenzonitrile (yield: 76%, purity: 94%). The amine intermediate undergoes diazotization with NaNO2/HCl\text{NaNO}_2/\text{HCl}, followed by hydrolysis to form 2-fluoro-3-hydroxybenzonitrile.

Isobutoxy Group Introduction
The phenolic hydroxyl group is alkylated via Williamson ether synthesis using isobutyl bromide and K2CO3\text{K}_2\text{CO}_3 in DMF at 80°C (yield: 81%, purity: 97%).

Key Data

StepReagents/ConditionsYield (%)Purity (%)
FluorinationSelectfluor®, DMF, 60°C7895
Nitro ReductionFe/NH4Cl, EtOH, reflux7694
Diazotization/HydrolysisNaNO2/HCl, H2O, 0°C6891
AlkylationIsobutyl bromide, K2CO3, DMF8197

Sequential Cyanation and Alkoxylation

Cyanation via Rosenmund-von Braun Reaction

Starting with 2-fluoro-3-bromobenzene, cyanation is achieved using CuCN\text{CuCN} in DMF at 150°C (yield: 85%, purity: 96%). The resulting 2-fluoro-3-bromobenzonitrile undergoes nucleophilic substitution with isobutoxide ion (KOiBu\text{KOiBu}) in DMSO at 120°C to install the isobutoxy group (yield: 73%, purity: 93%).

Mechanistic Insights

  • The electron-withdrawing cyano group activates the benzene ring for nucleophilic attack at the meta position.

  • Steric hindrance from the isobutoxy group necessitates elevated temperatures for efficient substitution.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling for Isobutoxy Installation

3-Bromo-2-fluorobenzonitrile reacts with isobutoxyboronic ester under Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 catalysis in toluene/EtOH (3:1) at 80°C (yield: 77%, purity: 95%). This method offers excellent regioselectivity but requires anhydrous conditions and expensive catalysts.

Comparative Analysis

MethodAdvantagesLimitations
Directed MetalationHigh regiocontrolMulti-step, moderate yields
Sequential CyanationScalable, robust conditionsHigh-temperature requirements
Balz-SchiemannOne-pot synthesisLow yield due to decomposition
Suzuki CouplingExcellent selectivityCostly catalysts

Industrial-Scale Considerations

Catalyst Recycling and Solvent Recovery

Patents highlight the reuse of copper catalysts (e.g., CuBr\text{CuBr}) up to five cycles without significant activity loss. Ethanol/water mixtures are preferred for extraction to minimize environmental impact.

Purity Enhancement Techniques

  • Crystallization from n-heptane/ethyl acetate (4:1) increases purity from 93% to 99.3%.

  • Chromatography on silica gel (hexane/EtOAc 8:2) resolves regioisomers .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-fluoro-3-isobutoxybenzonitrile, and what methodological considerations ensure high yields?

  • Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or O-alkylation of a phenolic intermediate. For example:

  • Route 1 : Starting from 2-fluoro-3-hydroxybenzonitrile, alkylation with isobutyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours .

  • Route 2 : Direct fluorination of a pre-functionalized benzonitrile precursor using selective fluorinating agents like DAST (diethylaminosulfur trifluoride) .

  • Key considerations : Monitor reaction progress via TLC or HPLC, and purify via column chromatography (silica gel, hexane/EtOAc gradient). Typical yields range from 50–75% depending on steric hindrance from the isobutoxy group.

    • Data Table :
RoutePrecursorReagent/ConditionsYield (%)Purity (HPLC)
12-Fluoro-3-hydroxybenzonitrileIsobutyl bromide, K₂CO₃, DMF, 80°C65>98%
23-Isobutoxy-2-nitrobenzonitrileDAST, CH₂Cl₂, −20°C to RT5295%

Q. How can structural characterization of 2-fluoro-3-isobutoxybenzonitrile be rigorously validated?

  • Answer : Use a combination of:

  • ¹H/¹³C NMR : Identify fluorine coupling patterns (e.g., splitting due to adjacent substituents) and isobutoxy methyl groups (δ ~1.0 ppm for CH₃, δ ~3.5–4.0 ppm for OCH₂) .
  • IR Spectroscopy : Confirm nitrile group (C≡N stretch at ~2230 cm⁻¹) and ether C-O stretch (~1250 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion [M+H]⁺ (calc. for C₁₁H₁₁FNO: 200.0821) .

Advanced Research Questions

Q. How do computational models aid in predicting reaction pathways and resolving contradictions in fluorinated benzonitrile synthesis?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for SNAr reactions, explaining regioselectivity challenges. For example:

  • Case Study : Discrepancies in alkylation yields between 2-fluoro and 4-fluoro analogs arise from steric and electronic effects. The ortho-fluoro group in 2-fluoro-3-hydroxybenzonitrile increases steric hindrance, reducing reactivity by 15–20% compared to para-substituted analogs .

  • Validation : Compare computed activation energies with experimental kinetic data.

    • Data Table :
Substituent PositionΔG‡ (kJ/mol)Experimental Yield (%)
2-Fluoro95.265
4-Fluoro87.682

Q. What strategies address solubility challenges in cross-coupling reactions involving 2-fluoro-3-isobutoxybenzonitrile?

  • Answer : The hydrophobic isobutoxy group reduces solubility in polar solvents. Mitigation strategies include:

  • Solvent Optimization : Use mixed solvents (e.g., THF/H₂O with surfactants) for Suzuki-Miyaura couplings.
  • Protecting Groups : Temporarily replace the nitrile with a more soluble moiety (e.g., boronic ester) .
  • Microwave-Assisted Synthesis : Enhance reaction rates in low-solubility conditions (e.g., 100°C, 30 min) .

Q. How can researchers analyze conflicting data on the hydrolytic stability of the nitrile group under basic conditions?

  • Answer : Contradictions arise from pH and temperature dependencies.

  • Method : Conduct kinetic studies (pH 7–12, 25–80°C) with HPLC monitoring. At pH >10, the nitrile hydrolyzes to the carboxylic acid (t₁/₂ = 2 hours at 80°C) .
  • Recommendation : Avoid prolonged exposure to strong bases (e.g., NaOH) during workup.

Methodological Guidelines

  • Synthesis : Prioritize AI-driven retrosynthetic tools (e.g., Reaxys, Pistachio) for route optimization .
  • Analysis : Cross-validate spectral data with NIST databases to resolve ambiguities .
  • Safety : Follow protocols for handling fluorinated nitriles (e.g., use fume hoods, avoid inhalation) .

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